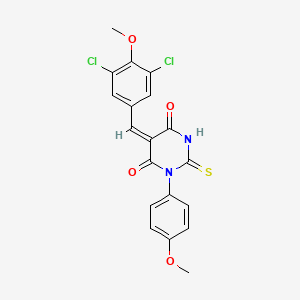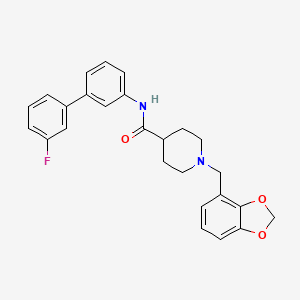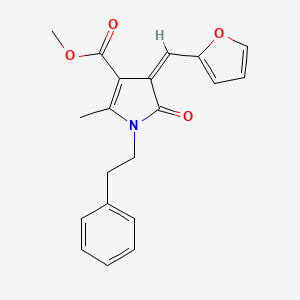
methyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like the one you mentioned often belong to a class of organic compounds known as quinolines, which are widely used in medicinal chemistry due to their biological activity . Quinolines can have various substituents, which can significantly alter their properties and biological activity.
Synthesis Analysis
The synthesis of such compounds usually involves multi-step reactions, starting from readily available starting materials. The exact synthesis pathway would depend on the specific substituents present in the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as NMR, IR, and mass spectrometry . These techniques provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its molecular structure. For instance, the presence of electron-rich or electron-poor sites can make a compound more likely to undergo certain types of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and stability, can be determined experimentally. These properties are influenced by the compound’s molecular structure .作用機序
Safety and Hazards
将来の方向性
The future directions for research on a specific compound would depend on its properties and potential applications. For instance, if the compound shows promising biological activity, future research might focus on optimizing its structure to improve its potency, selectivity, and pharmacokinetic properties .
特性
IUPAC Name |
methyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO3/c1-14-21(24(28)29-2)22(16-8-10-18(25)11-9-16)23-19(26-14)12-17(13-20(23)27)15-6-4-3-5-7-15/h3-11,17,22,26H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRJXVCPHOWOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methoxy-2-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B5017231.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B5017254.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5017257.png)
![5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017265.png)
![N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide](/img/structure/B5017267.png)
![1-(4-chloro-3,5-dimethylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5017270.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5017289.png)
![2-chloro-N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5017304.png)


![N-methyl-5-({[(5-methyl-2-furyl)methyl]amino}methyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5017315.png)
![ethyl [5-(5-bromo-2,3-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5017316.png)
